2-Chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid
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Overview
Description
2-Chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of a chloro group, an ethoxy group, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-2-methylphenol and 2-chlorobenzoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium in the presence of a base like potassium carbonate.
Coupling Reaction: The key step is a Suzuki-Miyaura coupling reaction, where the boronic acid derivative of 4-ethoxy-2-methylphenol reacts with 2-chlorobenzoic acid to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of 2-chloro-4-(4-formyl-2-methylphenyl)benzoic acid.
Reduction: Formation of 4-(4-ethoxy-2-methylphenyl)benzoic acid.
Substitution: Formation of 2-azido-4-(4-ethoxy-2-methylphenyl)benzoic acid.
Scientific Research Applications
2-Chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro group and the aromatic structure allow it to bind to enzymes or receptors, potentially inhibiting their activity. The ethoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
- 2-Chloro-4-(4-methylphenyl)benzoic acid
- 2-Chloro-4-(4-ethoxyphenyl)benzoic acid
- 2-Chloro-4-(4-methoxy-2-methylphenyl)benzoic acid
Comparison: 2-Chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid is unique due to the presence of both an ethoxy group and a methyl group on the phenyl ring. This combination can influence its reactivity and biological activity, making it distinct from other similar compounds that may only have one of these substituents.
Properties
IUPAC Name |
2-chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-3-20-12-5-7-13(10(2)8-12)11-4-6-14(16(18)19)15(17)9-11/h4-9H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNXCMGFGFBDCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690750 |
Source
|
Record name | 3-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-79-2 |
Source
|
Record name | 3-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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